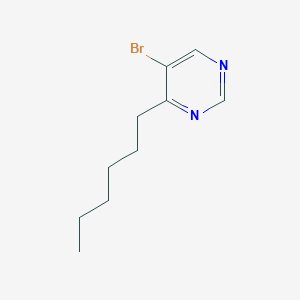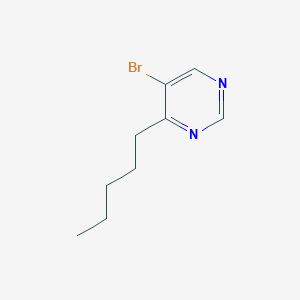
3-(4-Bromophenyl)-1,1-dimethylurea
概要
説明
3-(4-Bromophenyl)-1,1-dimethylurea is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190789. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Phase Transformation
3-(4-Bromophenyl)-1,1-dimethylurea has been explored in crystallography. Kariuki and El-Hiti (2017) synthesized a structurally similar compound, 3-(2-Bromo-4-(1-methylethyl)phenyl)-1,1-dimethylurea, and observed a reversible thermal phase transformation. This transformation involved a shift from a monoclinic to a triclinic crystal system around 170–180 K, highlighting its potential in understanding phase transitions in crystallography (Kariuki & El‐Hiti, 2017).
Herbicide and Environmental Studies
Studies have examined similar compounds to this compound in the context of herbicides. For instance, research on Maloran, a selective herbicide and nematicide for weed control in corn, included substituted urea herbicides. These are generally degraded in soil through microbial action, indicating their environmental impact and decomposition processes (Katz & Strusz, 1968).
Photocatalytic Degradation Studies
Millet, Palm, and Zetzsch (1998) investigated the photochemical reaction of chlorotoluron and isoproturon, both related to this compound. Their study focused on the photolysis in various solutions, revealing the formation of specific photoproducts and quantum yields. This research is crucial in understanding the environmental behavior of these compounds under different conditions (Millet, Palm, & Zetzsch, 1998).
Lithiation and Substitution Research
In the field of organic chemistry, the lithiation and substitution of compounds structurally related to this compound, such as N′-(ω-Phenylalkyl)-N,N-dimethylureas, have been investigated. Smith, El‐Hiti, and Alshammari (2012) studied the reactions of these compounds with various electrophiles, which is significant in the synthesis of novel organic molecules (Smith, El‐Hiti, & Alshammari, 2012).
Antifungal Activity
Research on compounds like this compound has also ventured into their potential as antifungal agents. Buchta et al. (2004) evaluated the activity of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against yeasts and molds. Their findings suggest these compounds' utility in developing treatments against opportunistic fungi (Buchta et al., 2004).
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
For instance, a gold (III) complex of a related compound was found to inhibit the enzymatic activity of thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB) .
Biochemical Pathways
Related compounds have been shown to impact various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a variety of biochemical pathways.
Result of Action
Related compounds have shown potent activity against hiv-1 , suggesting potential antiviral effects.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-(4-Bromophenyl)-1,1-dimethylurea plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One of the key interactions involves its binding to acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent disruption of normal nerve signal transmission. Additionally, this compound has been shown to interact with other biomolecules such as reactive oxygen species (ROS), influencing oxidative stress pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound’s inhibition of acetylcholinesterase results in altered neurotransmission, which can lead to changes in cell signaling pathways and gene expression . In other cell types, such as cancer cells, this compound has been observed to induce oxidative stress by increasing the levels of ROS, thereby affecting cellular metabolism and potentially leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition is achieved through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of acetylcholinesterase activity and persistent oxidative stress in cells . These effects highlight the compound’s potential for long-term biochemical research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity . At higher doses, this compound can induce adverse effects such as neurotoxicity and oxidative damage . These findings suggest a threshold effect, where the compound’s beneficial properties are observed at lower concentrations, while higher concentrations may lead to detrimental outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and acetylcholine metabolism . The compound interacts with enzymes such as acetylcholinesterase and ROS-scavenging enzymes, influencing metabolic flux and altering metabolite levels . These interactions highlight the compound’s role in modulating key biochemical pathways and its potential as a tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and interact with intracellular transporters and binding proteins . Its distribution within tissues is influenced by factors such as lipophilicity and binding affinity to specific proteins . These properties determine the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in mitochondria, where it can influence mitochondrial function and oxidative stress responses . Additionally, this compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s biochemical effects and potential therapeutic applications.
特性
IUPAC Name |
3-(4-bromophenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNZNZUNAJCHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187679 | |
| Record name | Urea, N'-(4-bromophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3408-97-7 | |
| Record name | Bromuron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003408977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3408-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N'-(4-bromophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-BROMOPHENYL)-1,1-DIMETHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KF9TY8VLW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)
![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)






![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)
